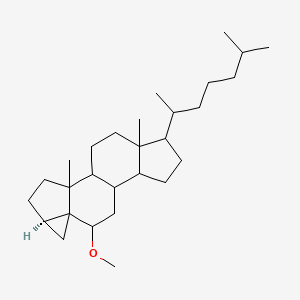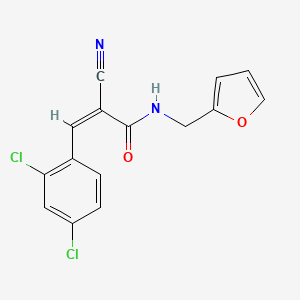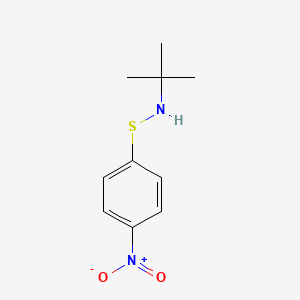
N'-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a hydrazide functional group, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazide functional group and the bulky tert-butyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential use in protecting cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mechanism of Action
The mechanism of action of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and hydrazide functional group enable it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical effects, including antioxidant activity and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Galvinoxyl: A stable free radical with similar antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl): Another stable free radical used in antioxidant assays.
BDPA (11 α,γ-bisdiphenylene-β-phenylallyl): Known for its electron spin relaxation properties.
Uniqueness
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide stands out due to its unique combination of bulky tert-butyl groups and a hydrazide functional group, which confer enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(3,5-ditert-butyl-4-hydroxyphenyl)imino-4-methoxybenzamide |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)23-24-20(26)14-8-10-16(27-7)11-9-14/h8-13,25H,1-7H3 |
InChI Key |
DHKPNSPMANHEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)



![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)
